molecular formula C21H24N4O3 B13439856 Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester

Cat. No.: B13439856
M. Wt: 380.4 g/mol
InChI Key: MXVFCIXZAKUBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester involves several steps. One common method includes the reaction of 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of a halogenating agent . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

Amidation and Cyclization Reactions

Further functionalization involves coupling intermediates with benzimidazole derivatives. For example:

Reaction Sequence :

  • Condensation : Ethyl 3-(pyridin-2-ylamino)propanoate reacts with 3-amino-4-methylaminobenzoic acid derivatives to form amide bonds .

  • Cyclization : Glycolic acid or dichloroacetyl chloride induces cyclization to form benzimidazole rings, critical for thrombin binding .

Key Conditions :

  • Reagents: Dichloroacetyl chloride, glycolic acid

  • Solvents: Toluene, dichloromethane

  • Temperature: Reflux conditions (80–120°C) .

Ester Hydrolysis and Salt Formation

The diethyl ester group undergoes hydrolysis to form carboxylic acid derivatives, which are then converted to pharmaceutically active salts:

Steps :

  • Hydrolysis : Basic or acidic hydrolysis of the ester groups.

  • Salt Formation : Reaction with methanesulfonic acid to form Dabigatran etexilate mesylate, enhancing solubility .

Conditions :

  • Base: Potassium carbonate

  • Acid: Methanesulfonic acid

  • Solvent: Dichloromethane/water mixture .

Catalytic Hydrogenation

Nitro groups in intermediates are reduced to amines via catalytic hydrogenation :

Conditions :

  • Catalyst: Palladium on carbon (Pd/C)

  • Pressure: 1–3 atm H₂

  • Solvent: Ethanol or methanol .

Outcome :
This step is pivotal for converting nitro intermediates (e.g., 4-methylamino-3-nitrobenzoic acid) into bioactive amines .

Stability and Degradation Reactions

The compound undergoes hydrolysis under acidic or moist conditions, forming degradation products:

Primary Degradation Pathway :

  • Hydrolysis : Cleavage of ester groups or benzimidazole rings.

  • Key Product : Dabigatran (free acid form) and related amidine derivatives .

Conditions :

  • Moisture: >75% relative humidity

  • Temperature: 40°C .

Comparative Analysis of Key Reactions

Reaction Type Conditions Outcome References
Michael Addition120–160°C, trifluoromethanesulfonic acidEthyl 3-(pyridin-2-ylamino)propanoate
CyclizationReflux, dichloroacetyl chlorideBenzimidazole core formation
Ester HydrolysisK₂CO₃, CH₂Cl₂/H₂OCarboxylic acid intermediate
Catalytic HydrogenationPd/C, H₂ (1–3 atm)Nitro to amine conversion
Hydrolytic Degradation40°C, 75% humidityDabigatran and amidine byproducts

Pharmacological Interaction with Thrombin

The compound inhibits thrombin by binding to its active site, mimicking Dabigatran’s mechanism:

  • Binding Site : Interacts with thrombin’s catalytic triad (Ser195, His57, Asp189).

  • Structural Basis : The pyridinylamino group enhances hydrogen bonding, while the benzimidazole moiety provides hydrophobic stabilization .

Scientific Research Applications

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester is a chemical compound derived from Dabigatran, a direct thrombin inhibitor used as an anticoagulant. It has a molecular weight of 380.44 g/mol and a molecular formula of C21 H24 N4 O3 . The primary biological activity of this compound is its ability to inhibit thrombin, which is an enzyme that is important to blood clot formation. By preventing thrombin from converting fibrinogen to fibrin, the compound can reduce blood clot formation.

Scientific Research Applications

This compound has a variety of applications across multiple fields. Studies have demonstrated its effectiveness in inhibiting thrombin activity by interacting with biological targets. These interactions help in understanding how modifications to the Dabigatran structure can impact its efficacy and safety profile in clinical settings. Ongoing research seeks to clarify potential side effects and drug-drug interactions that may occur from its use alongside other anticoagulants.

Comparison with Other Anticoagulants

Compound NameMechanism of ActionUnique Features
Dabigatran EtexilateDirect thrombin inhibitorProdrug form that converts to active Dabigatran
RivaroxabanFactor Xa inhibitorDifferent target within the coagulation pathway
ApixabanFactor Xa inhibitorSimilar efficacy but distinct pharmacokinetics
Ethyl 3-(pyridin-2-ylamino)propanoateIntermediate in Dabigatran synthesisServes primarily as a precursor rather than an active drug

Mechanism of Action

The mechanism of action of Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester involves its interaction with thrombin, a key enzyme in the blood coagulation pathway. By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. This mechanism is similar to that of Dabigatran, which is a direct thrombin inhibitor.

Comparison with Similar Compounds

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester can be compared with other anticoagulants such as:

    Dabigatran Etexilate: A prodrug of Dabigatran, which is hydrolyzed to the active form in the body.

    Rivaroxaban: An oral anticoagulant that inhibits Factor Xa.

    Apixaban: Another Factor Xa inhibitor with similar anticoagulant properties.

The uniqueness of this compound lies in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other anticoagulants.

Biological Activity

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester is a compound of interest primarily due to its relationship with dabigatran etexilate, an established anticoagulant. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

This compound has the molecular formula C21H24N4O3C_{21}H_{24}N_{4}O_{3} and a molecular weight of 380.44 g/mol. It is synthesized as an intermediate in the production of dabigatran etexilate, which is a reversible direct thrombin inhibitor used in anticoagulation therapy .

The synthesis process involves several steps, including the reaction of ethyl 3-(pyridin-2-ylamino)propanoate with other reagents to form the desired ester. The compound serves as a prodrug that is converted into the active form, dabigatran, within the body .

Dabigatran etexilate acts by inhibiting thrombin, which is crucial in the conversion of fibrinogen to fibrin during blood clot formation. This inhibition leads to anticoagulation, making it effective in preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation and in treating deep vein thrombosis (DVT) .

Biological Activity

  • Anticoagulant Effect : The primary biological activity of this compound is its role as an anticoagulant. Studies have shown that dabigatran prolongs various coagulation markers:
    • Activated Partial Thromboplastin Time (aPTT)
    • Ecarin Clotting Time (ECT)
    • Thrombin Time (TT)
    • Dilute Thrombin Time (dTT)
    However, it does not affect the International Normalized Ratio (INR), which is a key distinction from warfarin-based therapies .
  • Inhibition of Thrombin : As a direct thrombin inhibitor, this compound effectively reduces thrombin activity, thus preventing clot formation. Research indicates that dabigatran's inhibition of thrombin is competitive and reversible, allowing for rapid onset and offset of action .

Clinical Applications

Dabigatran etexilate has been extensively studied in clinical trials for its efficacy in preventing strokes in patients with atrial fibrillation. A significant study published in The New England Journal of Medicine demonstrated that dabigatran was non-inferior to warfarin in reducing the risk of stroke or systemic embolism while having a lower risk of major bleeding events .

Safety Profile

The safety profile of this compound mirrors that of its parent compound, dabigatran etexilate. Common adverse effects include gastrointestinal disturbances and bleeding complications. Monitoring coagulation parameters is essential to manage these risks effectively .

Data Table: Comparison of Biological Activities

Parameter Dabigatran Etexilate Des-(3-(Pyridin-2-ylamino)propanoate)
Molecular FormulaC32H37N7O5C21H24N4O3
Molecular Weight599.68 g/mol380.44 g/mol
MechanismDirect thrombin inhibitorProdrug for dabigatran
Primary UsesStroke preventionIntermediate in synthesis
Coagulation Markers AffectedaPTT, ECT, TTSimilar effects as prodrug
Safety ProfileBleeding riskSimilar to dabigatran

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[[4-(C-ethoxycarbonimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C21H24N4O3/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3/h6-12,22-23H,4-5,13H2,1-3H3

InChI Key

MXVFCIXZAKUBTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.